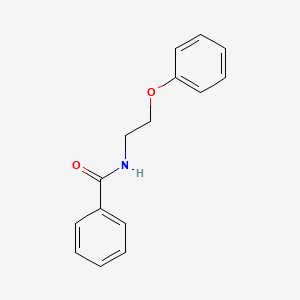

N-(2-苯氧乙基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of N-(2-phenoxyethyl)benzamide and related compounds often involves reactions between halogenated precursors and nucleophiles or the use of catalytic systems to facilitate the formation of the amide bond. For instance, a study by Singh et al. (2002) detailed the reactions of N-(2-chloroethyl)benzamide with organometallic reagents to produce derivatives exhibiting characteristic NMR spectra, indicating successful synthesis and potential for further functionalization (Singh et al., 2002).

Molecular Structure Analysis

The molecular structure of N-(2-phenoxyethyl)benzamide derivatives has been elucidated using various analytical techniques, revealing interesting aspects of their conformation and electronic properties. For example, the crystal structure analysis of certain benzamide derivatives highlighted the importance of hydrogen bonding in determining molecular conformation and stability, as well as the electronic distribution across the molecule (Dey et al., 2021).

Chemical Reactions and Properties

N-(2-Phenoxyethyl)benzamide and its derivatives participate in various chemical reactions, including cyclization, hydroxylation, and benzoylation, which can significantly alter their chemical and physical properties. A notable example includes the base-controlled cyclization of N-phenoxyamides to construct benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives, demonstrating the reactivity and versatility of these compounds in organic synthesis (Li et al., 2019).

Physical Properties Analysis

The physical properties of N-(2-phenoxyethyl)benzamide, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulations. Studies on related compounds have shown that the presence of specific functional groups can significantly influence these properties, impacting their potential use in various applications (Rizk et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(2-phenoxyethyl)benzamide, including reactivity, stability, and interaction with biological molecules, are of interest in the development of new pharmaceuticals and materials. For example, the interaction of benzamide derivatives with metal ions to form coordination compounds has been explored for their potential antimicrobial and antitumor activities, showcasing the broad applicability of these compounds in medicinal chemistry (Rizk et al., 2021).

科学研究应用

化学选择性N-苯酰化

N-(2-苯氧乙基)苯甲酰胺及类似化合物用于氨基酚的化学选择性N-苯酰化。该过程涉及苯甲酰异硫氰酸酯的使用,结果形成N-(2-羟基苯基)苯甲酰胺,这些化合物具有生物学意义。产物形成涉及硫脲的生成,随后通过芳香族氮原子对硫脲的羰基团进行消除,这是由硫脲的分子内亲核攻击所催化的(Singh, Lakhan, & Singh, 2017)。

多巴胺受体配体

类似2-(2-羟乙基)-N-[2-苯氧乙基]苯甲酰胺的化合物被制备为多巴胺受体的潜在配体。通过一系列化学反应,这些化合物可能形成被认为是多巴胺受体潜在配体的新型11-成员杂环(Lehmann, Wittig, & Enzensperger, 2003)。

磁性应用中的金属配体

N-(2-苯氧乙基)苯甲酰胺的某些衍生物,如2-羟基-N-{2-[2-羟乙基)氨基]乙基}苯甲酰胺,用作金属配体。它们与铜离子反应形成阴离子金属配体,进一步与镧系盐反应形成配合物。这些配合物在设计单分子磁体和单链磁体方面具有应用,潜在用途包括数据存储和量子计算(Costes, Vendier, & Wernsdorfer, 2010)。

潜在的抗癌应用

N-(2-苯氧乙基)苯甲酰胺的一些衍生物已被研究其潜在的抗癌性能。例如,2-羟基-N-(4-苯基噻唑-2-基)苯甲酰胺及其金属配合物已被评估其抗癌活性,在人类结肠癌细胞中显示出有希望的结果(Rizk, Emara, & Mahmoud, 2021)。

放射碘化苯甲酰胺衍生物在黑色素瘤成像中的应用

放射碘化N-(2-二乙氨基乙基)苯甲酰胺衍生物显示出高黑色素瘤摄取率。它们用于黑色素瘤成像,可能有助于更好的诊断和治疗计划。这些化合物在黑色素瘤中的摄取不是通过特定机制如sigma受体结合介导的,而是通过血清清除率和代谢稳定性,使其在核医学领域具有重要意义(Eisenhut et al., 2000)。

属性

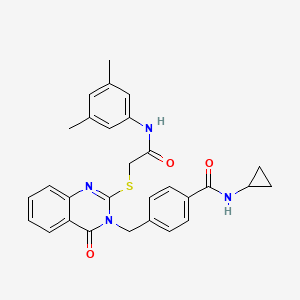

IUPAC Name |

N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKNVQWNNSMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)benzamide | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)